1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one
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Overview
Description
1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one is a heterocyclic compound that features both piperidine and pyrimidine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one typically involves the reaction of piperidine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine moieties can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups.
Scientific Research Applications
1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as an antiviral, anticancer, or antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are used in various therapeutic applications.
Uniqueness
1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one is unique due to the combination of piperidine and pyrimidine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
64920-82-7 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O/c15-11-12-5-4-8-14(11)10-9-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,9-10H2 |
InChI Key |
OMLFOFRPIBNYON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC=NC2=O |
Origin of Product |
United States |
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